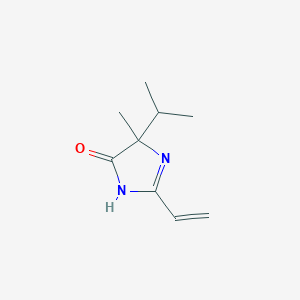
Azide de 4-fluoro-3-nitrophényle
Vue d'ensemble
Description
Applications De Recherche Scientifique
4-Fluoro-3-nitrophenyl azide has a wide range of applications in scientific research, including:
Bioconjugation: It is used to immobilize biomolecules such as antibodies, enzymes, and nucleic acids onto polymer surfaces.
Surface Functionalization: It is employed to modify the surfaces of polymers and other materials to enhance their properties for various applications.
Photoaffinity Labeling: It is used to study molecular interactions by forming covalent bonds between interacting molecules upon exposure to light.
Rapid Diagnostics: It is utilized in the development of diagnostic assays that require the immobilization of biomolecules.
Mécanisme D'action
Target of Action
The primary target of 4-Fluoro-3-nitrophenyl azide is a wide range of biomolecules such as proteins, peptides, nucleic acids, and drugs . This compound is used for the immobilization of these biomolecules onto polymer surfaces and the construction of bioconjugates .
Mode of Action
4-Fluoro-3-nitrophenyl azide, also known as 1-fluoro-2-nitro-4-azidobenzene (FNAB), is a photolinker . Photolinkers are compounds that produce a desired chemical linkage upon photo-irradiation . FNAB has one photoactivable group—the “azido” group, which is a nitrene precursor . The first evidence of photochemical activation of an inert surface by FNAB through a nitrene insertion reaction was reported in 2001 . The FNAB-activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .
Biochemical Pathways
The biochemical pathways involved in the action of FNAB are primarily related to the cross-linking, immobilization, surface modification, and labeling of biomolecules . These processes involve the formation of a covalent bond between two molecules . The reaction pathways of FNAB are complex and involve a variety of functional groups .
Pharmacokinetics
It is known that fnab has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .
Result of Action
The result of FNAB’s action is the successful immobilization of biomolecules onto polymer surfaces and the construction of bioconjugates . This is essential for many biochemical assays and chemical syntheses .
Analyse Biochimique
Biochemical Properties
4-Fluoro-3-nitrophenyl azide plays a significant role in biochemical reactions, particularly in the immobilization of biomolecules and bioconjugation. This compound interacts with various enzymes, proteins, and other biomolecules through its azide group, which can form covalent bonds upon photoactivation. For instance, 4-Fluoro-3-nitrophenyl azide has been used to immobilize antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers onto polymer surfaces . The nature of these interactions involves the formation of nitrene intermediates, which can insert into C-H, N-H, and O-H bonds, leading to stable covalent linkages .
Cellular Effects
The effects of 4-Fluoro-3-nitrophenyl azide on various types of cells and cellular processes are profound. This compound influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Fluoro-3-nitrophenyl azide can alter the activity of specific signaling proteins by covalently modifying them, thereby affecting downstream signaling events . Additionally, this compound can impact gene expression by binding to DNA or transcription factors, leading to changes in the transcriptional activity of target genes . These modifications can result in altered cellular metabolism, as the expression of metabolic enzymes may be affected .
Molecular Mechanism
The molecular mechanism of action of 4-Fluoro-3-nitrophenyl azide involves its ability to form reactive nitrene intermediates upon photoactivation. These nitrene intermediates can insert into various chemical bonds, leading to covalent modifications of biomolecules . For example, 4-Fluoro-3-nitrophenyl azide can covalently modify proteins by inserting into C-H, N-H, and O-H bonds, resulting in stable protein adducts . This compound can also inhibit or activate enzymes by covalently modifying their active sites, leading to changes in their catalytic activity . Furthermore, 4-Fluoro-3-nitrophenyl azide can alter gene expression by binding to DNA or transcription factors, thereby affecting the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 4-Fluoro-3-nitrophenyl azide in laboratory settings can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light . The degradation of 4-Fluoro-3-nitrophenyl azide can lead to a decrease in its effectiveness in biochemical assays and experiments . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to 4-Fluoro-3-nitrophenyl azide can result in sustained modifications of biomolecules and altered cellular processes .
Dosage Effects in Animal Models
The effects of 4-Fluoro-3-nitrophenyl azide vary with different dosages in animal models. At low doses, this compound can effectively modify target biomolecules without causing significant toxicity . At high doses, 4-Fluoro-3-nitrophenyl azide can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modifications . It is crucial to optimize the dosage of 4-Fluoro-3-nitrophenyl azide in animal studies to balance efficacy and safety .
Metabolic Pathways
4-Fluoro-3-nitrophenyl azide is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by enzymes that catalyze the reduction of the nitro group or the azide group . The metabolic flux of 4-Fluoro-3-nitrophenyl azide can influence the levels of metabolites in cells, affecting cellular metabolism . Additionally, the interactions of 4-Fluoro-3-nitrophenyl azide with metabolic enzymes can lead to changes in their activity, further impacting metabolic pathways .
Transport and Distribution
The transport and distribution of 4-Fluoro-3-nitrophenyl azide within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 4-Fluoro-3-nitrophenyl azide can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of 4-Fluoro-3-nitrophenyl azide within tissues can also be influenced by its interactions with extracellular matrix components and cell surface receptors .
Subcellular Localization
The subcellular localization of 4-Fluoro-3-nitrophenyl azide is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-Fluoro-3-nitrophenyl azide can be localized to the nucleus by binding to nuclear localization signals on proteins . The subcellular localization of 4-Fluoro-3-nitrophenyl azide can affect its interactions with biomolecules and its ability to modify target proteins, DNA, or other cellular components .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-Fluoro-3-nitrophenyl azide involves the following steps:
Diazotization: 4-Fluoro-3-nitroaniline is dissolved in a mixture of warm concentrated hydrochloric acid and water. Sodium nitrite solution is then added dropwise to this cooled solution at approximately -20°C.
Azidation: The diazonium salt is then treated with sodium azide to form 4-Fluoro-3-nitrophenyl azide.
Industrial Production Methods
While specific industrial production methods for 4-Fluoro-3-nitrophenyl azide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, ensuring safety protocols for handling azides, and implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-nitrophenyl azide undergoes several types of chemical reactions, including:
Photochemical Reactions: Upon exposure to ultraviolet light, 4-Fluoro-3-nitrophenyl azide generates nitrenes, which are highly reactive intermediates that can insert into C-H and N-H bonds.
Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Photochemical Reactions: Ultraviolet light is the primary reagent used to activate 4-Fluoro-3-nitrophenyl azide for photochemical reactions.
Substitution Reactions: Sodium azide is commonly used for the azidation step in the synthesis of 4-Fluoro-3-nitrophenyl azide.
Major Products Formed
Comparaison Avec Des Composés Similaires
4-Fluoro-3-nitrophenyl azide is unique among photolinkers due to its simple, single-step preparation and ease of thermochemical and photochemical reactions with various polymers and biomolecules. Similar compounds include:
Perfluorophenyl Azide Derivatives: These are contemporary nitrene-generating photolinkers but are more complex to prepare compared to 4-Fluoro-3-nitrophenyl azide.
Benzophenones and Aryldiazirines: These are other commonly used photolinkers for bioconjugation and surface functionalization.
4-Fluoro-3-nitrophenyl azide stands out due to its historical significance and continued relevance in modern scientific research .
Propriétés
IUPAC Name |
4-azido-1-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN4O2/c7-5-2-1-4(9-10-8)3-6(5)11(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTBSHQJICJJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950909 | |
| Record name | 4-Azido-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28166-06-5 | |
| Record name | 1-Fluoro-2-nitro-4-azidobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28166-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-nitrophenyl azide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028166065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 4-azido-1-fluoro-2-nitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Azido-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-azido-1-fluoro-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Fluoro-3-nitrophenyl azide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4GC2WH2NP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















